1-(4-nitrobenzyl)-4-phenylpiperazine
CAS No.: 40224-22-4
Cat. No.: VC10365543
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40224-22-4 |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | 1-[(4-nitrophenyl)methyl]-4-phenylpiperazine |
| Standard InChI | InChI=1S/C17H19N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9H,10-14H2 |
| Standard InChI Key | PIBSNEKGYCHCSG-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
1-(4-Nitrobenzyl)-4-phenylpiperazine features a piperazine core substituted at the 1-position with a 4-nitrobenzyl group and at the 4-position with a phenyl group. The nitro (-NO₂) group on the benzyl moiety introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . Piperazine derivatives with nitroaryl substituents often exhibit chair conformations in the solid state, as observed in structurally similar compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (Fig. 1) .
Table 1: Key Structural Features of Selected Piperazine Analogs
Synthetic Methodologies
General Synthesis of Nitrophenyl/Benzyl Piperazines
The synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine likely follows established routes for analogous compounds:
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N-Alkylation/Acylation: Piperazine reacts with 4-nitrobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃) to introduce the nitrobenzyl group. Subsequent phenyl group introduction at the 4-position may involve Buchwald–Hartwig amination or nucleophilic aromatic substitution .
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Reductive Amination: Condensation of 4-nitrobenzaldehyde with phenylpiperazine in the presence of a reducing agent like NaBH₄.
Challenges in Crystallization
Pharmacological Applications of Analogous Compounds
Radiation Mitigation
The structurally related 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine demonstrates efficacy in mitigating gastrointestinal acute radiation syndrome (GI-ARS). In murine models, subcutaneous administration (5 mg/kg) post-irradiation improved survival rates by 60% through modulation of intestinal stem cell pathways . Mechanistic studies suggest nitroaryl piperazines act via:
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Wnt/β-catenin signaling activation
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Reduction of oxidative stress markers (e.g., 8-OHdG)
Antifungal and Anticancer Activity
While direct data on 1-(4-nitrobenzyl)-4-phenylpiperazine are lacking, derivatives like 4-nitrophenylpiperazinium chloride serve as intermediates in antifungal triazole synthesis . Nitro groups enhance membrane permeability, a critical factor in targeting fungal CYP51 enzymes.
Physicochemical Properties
Solubility and Stability
Piperazines with nitrobenzyl groups typically exhibit:
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Low aqueous solubility (log P ≈ 2.5–3.8) due to hydrophobic aryl groups.
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pH-dependent stability: Nitro reduction to amines occurs under acidic conditions, limiting oral bioavailability .
Table 2: Predicted Properties of 1-(4-Nitrobenzyl)-4-Phenylpiperazine
| Property | Value | Method of Estimation |
|---|---|---|
| Molecular Weight | 313.36 g/mol | Empirical formula (C₁₇H₁₉N₃O₂) |
| log P | 3.2 ± 0.3 | ChemAxon Calculator |
| Topological Polar Surface Area | 54.8 Ų | SwissADME |
Future Directions and Challenges
Target Validation Studies
Priority research areas include:
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Crystallographic analysis to resolve the compound’s 3D structure and intermolecular interactions.
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In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and fungal pathogens (e.g., Candida albicans).
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ADMET profiling to assess blood-brain barrier penetration and hepatic metabolism.
Synthetic Optimization
Recent advances in flow chemistry could address scalability issues in nitrobenzyl piperazine synthesis. Microreactor systems may improve yield and safety during nitration steps.
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